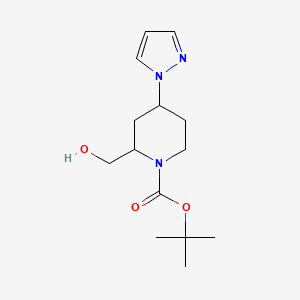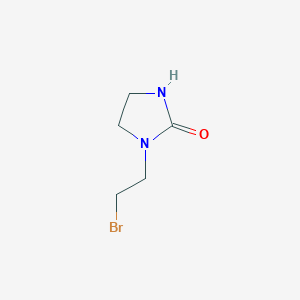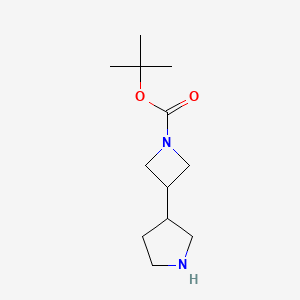![molecular formula C11H11F3O3 B1528171 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1260795-43-4](/img/structure/B1528171.png)
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid
Vue d'ensemble
Description
“2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C11H11F3O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a trifluoromethoxy phenyl group at the second carbon .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.2 .Applications De Recherche Scientifique
Oxidation of Secondary Alcohols
The oxidation of secondary alcohols using potassium tetraoxoferrate(VI) under basic conditions has been studied, with products including ketones formed in almost quantitative yields. This research could provide insight into the chemical reactions involving compounds like 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid, although the compound itself was not directly studied (Norcross et al., 1997).
Chromatographic Separation
A reverse-phase HPLC method has been developed for the separation of stereo isomers of a compound structurally related to this compound, which highlights the importance of chromatographic techniques in researching such compounds (Davadra et al., 2011).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a phenolic compound, has been used as a renewable building block for benzoxazine ring formation, providing an alternative to phenol for introducing phenolic functionalities. This research suggests potential uses for compounds with similar phenolic structures in the development of bio-based materials (Trejo-Machin et al., 2017).
Oxidation of Alcohols into Carbonyl Compounds
The use of methyl(trifluoromethyl)dioxirane for the oxidation of secondary alcohols to corresponding ketones under mild conditions demonstrates the potential for specific oxidative transformations in synthetic chemistry, which may be applicable to the manipulation of this compound (Mello et al., 1991).
Environmental and Agricultural Research
Research on the effects of certain phenoxyl propanoates on plants suggests that the structural analogs of this compound could be studied for their potential herbicidal activities or plant growth modulation capabilities (Shimabukuro et al., 1978).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to act as potent agonists for pparα, -γ, and -δ . These peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Mode of Action
This binding influences the transcription of various genes, leading to changes in cell function .
Biochemical Pathways
The activation of PPARs can lead to downstream effects such as decreased inflammation, improved insulin sensitivity, and regulation of cellular growth .
Pharmacokinetics
The compound’s solubility and stability data suggest that it may have good bioavailability .
Result of Action
Based on its potential action as a ppar agonist, it could lead to changes in gene expression that result in altered cellular metabolism, decreased inflammation, and regulation of cell growth .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
Propriétés
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)7-3-5-8(6-4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPARMLTSFOAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)

![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)
